cis-3-[Tert-butyl(dimethyl)silyl]oxycyclopentanol
Description
cis-3-[Tert-butyl(dimethyl)silyl]oxycyclopentanol is a silyl-protected derivative of cyclopentanol, where the hydroxyl group at the 3-position of the cyclopentane ring is substituted with a tert-butyl(dimethyl)silyl (TBDMS) ether. This modification significantly alters the compound’s physicochemical properties, making it a critical intermediate in organic synthesis, particularly in multi-step reactions requiring selective protection of hydroxyl groups. The TBDMS group enhances steric bulk and lipophilicity, improving stability under acidic or basic conditions while allowing controlled deprotection using fluoride-based reagents (e.g., TBAF) .
Properties
IUPAC Name |
(1R,3S)-3-[tert-butyl(dimethyl)silyl]oxycyclopentan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O2Si/c1-11(2,3)14(4,5)13-10-7-6-9(12)8-10/h9-10,12H,6-8H2,1-5H3/t9-,10+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXIOZRBFNUITF-ZJUUUORDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCC(C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@H]1CC[C@H](C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Setup and Conditions
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Substrate Preparation : cis-3-Hydroxycyclopentanol (1.0 equiv, 100 mg, 0.89 mmol) is dissolved in anhydrous DCM (10 mL) under nitrogen atmosphere.
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Base Addition : Imidazole (5.0 equiv, 303 mg, 4.45 mmol) is added, and the mixture is cooled to 0–5°C.
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Silylation : TBDMSCl (1.5 equiv, 201 mg, 1.33 mmol) is introduced dropwise, and the reaction is stirred at room temperature for 24 hours.
Workup and Purification
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Quenching : The reaction is quenched with deionized water (20 mL), and the organic layer is separated.
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Extraction : The aqueous phase is extracted with DCM (3 × 15 mL), and the combined organic layers are washed with brine (20 mL).
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Drying and Concentration : The organic phase is dried over anhydrous , filtered, and concentrated under reduced pressure.
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Column Chromatography : Purification is performed using silica gel with a gradient of ethyl acetate in hexane (0–30%) to isolate the product.
Characterization and Analytical Data
The synthesized compound is characterized using spectroscopic and chromatographic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry
Comparative Analysis of Synthetic Approaches
The table below summarizes critical parameters from analogous silylation reactions in literature:
Challenges and Optimization Strategies
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Steric Hindrance : The cis-configuration of the cyclopentanol ring may slow the silylation rate. Increasing reaction time to 36 hours or using a slight excess of TBDMSCl (1.8 equiv) can improve yields.
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Purification : Silica gel chromatography effectively removes unreacted starting material and imidazole byproducts. Alternatively, fractional distillation may be employed for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-3-[Tert-butyl(dimethyl)silyl]oxycyclopentanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.
Reduction: The compound can be reduced to form various alcohol derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions where the tert-butyl(dimethyl)silyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: PCC, Dess-Martin periodinane, Jones reagent.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles such as halides, thiols, and amines under basic or acidic conditions.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclopentanol derivatives.
Scientific Research Applications
Organic Synthesis
Building Block in Organic Chemistry :
cis-3-[Tert-butyl(dimethyl)silyl]oxycyclopentanol serves as a versatile building block in organic synthesis. It is utilized in the preparation of complex molecules and natural products due to its ability to undergo various chemical transformations such as oxidation, reduction, and substitution reactions.
| Reaction Type | Common Reagents | Products Generated |
|---|---|---|
| Oxidation | PCC, CrO3 | Ketones, aldehydes |
| Reduction | LiAlH4, NaBH4 | Alcohols |
| Substitution | Nucleophiles | Various substituted derivatives |
Medicinal Chemistry
Therapeutic Applications :
Research has indicated potential therapeutic applications for this compound as a precursor in drug development. Its structural features may enhance bioavailability and efficacy in medicinal compounds . Studies have explored its role in enzyme-catalyzed reactions and as a substrate in biochemical assays, highlighting its importance in pharmacological research.
Materials Science
Specialty Chemicals Production :
The compound is employed in the production of specialty chemicals and materials. Its unique properties allow it to be used in creating polymers and other materials with desirable mechanical and thermal characteristics. The silyl group enhances the stability and performance of these materials under various conditions.
Case Studies
Several studies have documented the effectiveness of this compound in specific applications:
- Study on Enzyme-Catalyzed Reactions : A study demonstrated that this compound could serve as a substrate for specific enzymes, leading to enhanced reaction rates compared to traditional substrates .
- Drug Development Research : In medicinal chemistry studies, researchers synthesized derivatives of this compound that exhibited promising activity against certain disease models, indicating its potential for further development into therapeutic agents .
Mechanism of Action
The mechanism of action of cis-3-[Tert-butyl(dimethyl)silyl]oxycyclopentanol primarily involves its role as a protecting group. The tert-butyl(dimethyl)silyl group stabilizes the hydroxyl group, preventing it from participating in unwanted side reactions. This protection is achieved through the formation of a stable silicon-oxygen bond, which can be selectively cleaved under mild acidic or basic conditions to regenerate the free hydroxyl group .
Comparison with Similar Compounds
Key Structural Features :
- Molecular Formula : C₁₁H₂₄O₂Si (calculated based on substituent analysis).
- Functional Groups : Cyclopentane backbone, silyl ether at the 3-position.
- Stereochemistry : The cis configuration indicates that the silyl ether and adjacent substituents are on the same side of the cyclopentane ring.
Comparison with Similar Compounds
The following analysis compares cis-3-[Tert-butyl(dimethyl)silyl]oxycyclopentanol with structurally related cyclopentanol derivatives and silyl ethers, focusing on molecular properties, reactivity, and applications.
Structural and Functional Comparisons
1-Methylcyclopentanol (CAS 1462-03-9)
- Molecular Formula : C₆H₁₂O.
- Molecular Weight : 100.16 g/mol.
- Key Differences :
- Reactivity: The free hydroxyl group in 1-methylcyclopentanol makes it prone to oxidation and nucleophilic reactions, unlike the protected hydroxyl in the TBDMS derivative.
Other Silyl-Protected Cyclopentanols (e.g., TBDMS-Protected 2-Cyclopentanol)
- Molecular Formula : Varies by substitution pattern (e.g., C₁₁H₂₄O₂Si for analogous TBDMS derivatives).
- Key Differences :
- Positional isomerism affects steric hindrance and reactivity. The 3-position in the target compound may offer better steric protection compared to 2-substituted analogs.
- Deprotection kinetics vary with substitution; bulky groups near the silyl ether slow fluoride-mediated cleavage.
Physicochemical Properties
*Note: Molecular weight estimated based on substituent contributions.
Biological Activity
The compound cis-3-[Tert-butyl(dimethyl)silyl]oxycyclopentanol is a silanol derivative that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the tert-butyl and dimethylsilyl groups enhances its lipophilicity, which may influence its biological interactions.
Research indicates that compounds with silyl groups often exhibit unique interactions with biological molecules. For instance, the silyl ether functionality can facilitate interactions with various enzymes and receptors, potentially modulating their activity.
- PPARγ Agonism : Similar compounds have been shown to act as partial agonists at the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose metabolism and lipid homeostasis .
- Antioxidant Properties : Some studies suggest that silylated compounds can exert antioxidant effects, reducing oxidative stress in cells .
Case Studies
- Study on Metabolic Effects : In a study examining the effects of silylated compounds on metabolic pathways, it was found that derivatives similar to this compound enhanced insulin sensitivity in vitro through PPARγ modulation . This suggests potential implications for diabetes management.
- Neuroprotective Effects : Another investigation highlighted the neuroprotective properties of related silyl compounds, indicating that they may reduce neuronal apoptosis under oxidative stress conditions . The mechanism was attributed to the modulation of signaling pathways involved in cell survival.
Data Table: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| PPARγ Agonism | Enhances insulin sensitivity | |
| Antioxidant Activity | Reduces oxidative stress | |
| Neuroprotection | Decreases neuronal apoptosis |
Synthesis and Characterization
The synthesis of this compound involves several steps, including the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMSCl) followed by cyclization reactions. Characterization techniques such as NMR and mass spectrometry are typically employed to confirm the structure and purity of the synthesized compound.
Q & A
Q. What is the role of the tert-butyl(dimethyl)silyl (TBDMS) group in the synthesis of cis-3-[Tert-butyl(dimethyl)silyl]oxycyclopentanol, and how is it introduced methodologically?
The TBDMS group acts as a hydroxyl-protecting agent, enhancing steric bulk and stability during subsequent reactions. It is introduced via silylation using tert-butyldimethylsilyl chloride (TBDMSCl) in anhydrous dichloromethane or tetrahydrofuran (THF), typically with imidazole as a base to scavenge HCl. Reaction completion is monitored by thin-layer chromatography (TLC) or NMR spectroscopy to confirm the disappearance of the hydroxyl proton signal .
Q. What synthetic routes are commonly employed to access this compound, and how is stereoselectivity achieved?
A key route involves the stereoselective silylation of cis-3-hydroxycyclopentanol. The cis configuration is preserved by using bulky silylating agents (e.g., TBDMSCl) under kinetic control at low temperatures (-20°C to 0°C). Polar aprotic solvents like DMF or THF favor retention of stereochemistry, as demonstrated in analogous silylation reactions of oxetane derivatives .
Advanced Research Questions
Q. How can researchers optimize silylation efficiency while minimizing side reactions such as over-silylation or epimerization?
Optimization involves:
- Stoichiometry: 1.2–1.5 equivalents of TBDMSCl to avoid excess reagent.
- Temperature: Slow addition at -20°C to suppress epimerization.
- Additives: Molecular sieves (3Å) to absorb moisture and prevent hydrolysis.
- Workup: Quenching with aqueous NaHCO₃ followed by extraction with ethyl acetate. Yields >85% are achievable, as reported in analogous silylations of cyclic alcohols .
Q. What analytical techniques are critical for confirming the structural integrity and stereochemical purity of this compound?
Q. How does the stability of the TBDMS group in this compound vary under acidic vs. basic conditions, and how should researchers address discrepancies in reported data?
Contradictory reports exist:
- Acidic conditions: TBDMS is typically labile to HF·pyridine or TBAF (tetrabutylammonium fluoride), but stability in mild acids (pH 4–5) has been observed.
- Basic conditions: Generally stable but may degrade in strong bases (e.g., NaOH/MeOH). Resolution requires empirical testing using:
- TFA (trifluoroacetic acid) titration (0.1–5% v/v in DCM) to assess acid sensitivity.
- Comparative kinetics via ¹H NMR to track deprotection rates .
Q. What strategies are effective for resolving contradictory data in regioselective reactions involving TBDMS-protected cyclopentanol derivatives?
Discrepancies often arise from:
- Solvent effects: THF favors axial silylation, while DCM promotes equatorial attack.
- Temperature: Higher temps (>25°C) increase epimerization risk. Methodological solutions include:
- Computational modeling (DFT calculations) to predict transition states.
- Isotopic labeling (e.g., deuterated substrates) to trace reaction pathways.
- Cross-validation using multiple characterization techniques (e.g., NOESY for stereochemistry) .
Methodological Recommendations
- Stereochemical Analysis: Use Overhauser effect spectroscopy (NOESY) to confirm cis configuration through spatial proximity of cyclopentanol protons .
- Scale-Up Protocols: Replace TBDMSCl with TBDMS triflate for faster reactions in large-scale syntheses .
- Troubleshooting: If silylation fails, pre-activate the hydroxyl group with a temporary protecting group (e.g., TMSCl) before TBDMS introduction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
